molecular formula C6H9IN2O B3244859 1-(ethoxymethyl)-4-iodo-1H-imidazole CAS No. 163854-61-3

1-(ethoxymethyl)-4-iodo-1H-imidazole

Cat. No.: B3244859
CAS No.: 163854-61-3
M. Wt: 252.05 g/mol
InChI Key: ULXNXDWSOSVTCF-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-4-iodo-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring The presence of an ethoxymethyl group at position 1 and an iodine atom at position 4 makes this compound unique

Preparation Methods

The synthesis of 1-(ethoxymethyl)-4-iodo-1H-imidazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-(ethoxymethyl)-1H-imidazole.

    Iodination: The introduction of the iodine atom at position 4 can be achieved through electrophilic substitution reactions. Common reagents for this step include iodine (I₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Ethoxymethyl)-4-iodo-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 4 can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) or potassium cyanide (KCN).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethoxymethyl)-4-iodo-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to investigate the function of various biomolecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-4-iodo-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

1-(Ethoxymethyl)-4-iodo-1H-imidazole can be compared with other similar compounds, such as:

    1-(Ethoxymethyl)-1H-imidazole: Lacks the iodine atom at position 4, making it less reactive in substitution reactions.

    4-Iodo-1H-imidazole: Lacks the ethoxymethyl group, which affects its solubility and reactivity.

    1-(Methoxymethyl)-4-iodo-1H-imidazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, affecting its physical and chemical properties.

The presence of both the ethoxymethyl group and the iodine atom in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-(ethoxymethyl)-4-iodoimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-2-10-5-9-3-6(7)8-4-9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXNXDWSOSVTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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